molecular formula C12H11NO3S B12670451 Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt CAS No. 75508-32-6

Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt

Cat. No.: B12670451
CAS No.: 75508-32-6
M. Wt: 249.29 g/mol
InChI Key: UTLQEZVYCFQALJ-UHFFFAOYSA-N
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Description

Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt: is a chemical compound known for its unique structure and properties. It is characterized by the presence of a pyridinium ion linked to a sulfophenyl group, forming an inner salt. This compound is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt typically involves the reaction of pyridine with a sulfophenylmethyl halide under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions may lead to the formation of sulfide or thiol derivatives.

    Substitution: The compound can participate in substitution reactions, where the sulfophenyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry: In chemistry, Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as a catalyst or intermediate in complex chemical processes.

Biology: In biological research, this compound is often used in studies involving enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It has been studied for its role in drug delivery systems and as a component in diagnostic agents.

Industry: Industrially, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

  • Pyridinium, 1-((4-sulfophenyl)methyl)-, inner salt
  • Pyridinium, 1-((2-sulfophenyl)methyl)-, inner salt
  • Pyridinium, 1-((3-carboxyphenyl)methyl)-, inner salt

Uniqueness: Pyridinium, 1-((3-sulfophenyl)methyl)-, inner salt is unique due to its specific sulfophenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where specific reactivity and stability are required.

Properties

CAS No.

75508-32-6

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

3-(pyridin-1-ium-1-ylmethyl)benzenesulfonate

InChI

InChI=1S/C12H11NO3S/c14-17(15,16)12-6-4-5-11(9-12)10-13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

UTLQEZVYCFQALJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=[N+](C=C1)CC2=CC(=CC=C2)S(=O)(=O)[O-]

Origin of Product

United States

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